molecular formula C10H7Cl3N2 B13937593 4-chloromethyl-1-(3,4-dichloro-phenyl)-1H-pyrazole CAS No. 445302-82-9

4-chloromethyl-1-(3,4-dichloro-phenyl)-1H-pyrazole

Cat. No.: B13937593
CAS No.: 445302-82-9
M. Wt: 261.5 g/mol
InChI Key: LZHCUMPFZKOLLM-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(3,4-dichlorophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloromethyl group at position 4 and a 3,4-dichlorophenyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-(3,4-dichlorophenyl)-1H-pyrazole typically involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate chloromethylating agent. One common method is the reaction of 3,4-dichlorophenylhydrazine with formaldehyde and hydrochloric acid, followed by cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-(3,4-dichlorophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of pyrazole derivatives with reduced functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized pyrazole derivatives.

Scientific Research Applications

4-(Chloromethyl)-1-(3,4-dichlorophenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-(3,4-dichlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The 3,4-dichlorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-1-phenyl-1H-pyrazole: Similar structure but lacks the dichloro substitution on the phenyl ring.

    4-(Bromomethyl)-1-(3,4-dichlorophenyl)-1H-pyrazole: Similar structure with a bromomethyl group instead of a chloromethyl group.

    4-(Chloromethyl)-1-(2,4-dichlorophenyl)-1H-pyrazole: Similar structure with different positions of chlorine atoms on the phenyl ring.

Uniqueness

4-(Chloromethyl)-1-(3,4-dichlorophenyl)-1H-pyrazole is unique due to the specific positioning of the chloromethyl and dichlorophenyl groups, which can influence its reactivity and biological activity. The presence of two chlorine atoms on the phenyl ring can enhance its electron-withdrawing properties, affecting the compound’s overall chemical behavior and interactions with biological targets.

Properties

CAS No.

445302-82-9

Molecular Formula

C10H7Cl3N2

Molecular Weight

261.5 g/mol

IUPAC Name

4-(chloromethyl)-1-(3,4-dichlorophenyl)pyrazole

InChI

InChI=1S/C10H7Cl3N2/c11-4-7-5-14-15(6-7)8-1-2-9(12)10(13)3-8/h1-3,5-6H,4H2

InChI Key

LZHCUMPFZKOLLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=C(C=N2)CCl)Cl)Cl

Origin of Product

United States

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